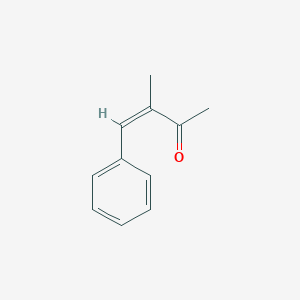

3-Methyl-4-phenyl-3-buten-2-one

描述

3-Methyl-4-phenyl-3-buten-2-one, also known as 3-benzylidene-2-butanone or fema 2734, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a berry, camphor, and fruity taste.

作用机制

Target of Action

The primary target of 3-Methyl-4-phenyl-3-buten-2-one is the enzyme glutathione transferase . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .

Mode of Action

This compound acts as a substrate for glutathione transferase . It undergoes a reaction with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This interaction results in the modification of the target molecules, potentially altering their function or rendering them more suitable for excretion .

Pharmacokinetics

Given its molecular weight of160.2124 , it is likely that the compound has good bioavailability and can be absorbed and distributed throughout the body. Its metabolism involves the action of glutathione transferase , and the resulting metabolites are likely excreted via the usual routes (kidneys, liver).

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it interacts with. As a substrate for glutathione transferase, it may contribute to the detoxification of various compounds and protect cells from oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with glutathione transferase . Additionally, the presence of other compounds (e.g., competitive inhibitors) could influence its efficacy.

生化分析

Biochemical Properties

It has been found to be a substrate for glutathione transferase , an enzyme that plays a crucial role in cellular detoxification.

Molecular Mechanism

It is known to react with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This suggests that it may interact with biomolecules and potentially influence gene expression.

Metabolic Pathways

The metabolic pathways involving 3-Methyl-4-phenyl-3-buten-2-one are not well-characterized. It is known to undergo reductive metabolism in vivo, with the double bond-reduced product, 4-phenyl-2-butanone, detected as the predominant species in blood after administration .

生物活性

Overview

3-Methyl-4-phenyl-3-buten-2-one, also known as 3-benzylidene-2-butanone, is an organic compound with notable biological activities. It belongs to the class of aromatic compounds characterized by a benzene ring structure. This compound has garnered attention for its potential applications in various fields, including pharmacology and biochemistry, primarily due to its interactions with biological systems.

- Chemical Formula : CHO

- Molecular Weight : 160.21 g/mol

- Solubility : Practically insoluble in water; soluble in organic solvents.

- Odor : Exhibits a fruity, berry, and camphor-like scent.

This compound acts primarily as a substrate for the enzyme glutathione transferase . This enzyme plays a crucial role in detoxification processes within cells by facilitating the conjugation of glutathione to reactive intermediates, thus protecting cells from oxidative stress . The compound's interaction with glutathione transferase suggests potential therapeutic applications in mitigating oxidative damage.

The compound has been shown to undergo reductive metabolism, resulting in the formation of 4-phenyl-2-butanone as a predominant species in biological systems . This metabolic pathway is significant for understanding its pharmacokinetics and potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness varies based on concentration and the type of microorganism tested .

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent . The mechanism appears to involve the modulation of oxidative stress pathways and the induction of cell cycle arrest.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Methodology : Various concentrations were tested against bacterial strains.

- Results : Significant inhibition was observed at higher concentrations, particularly against Gram-positive bacteria.

- : The compound shows promise as a natural antimicrobial agent .

-

Anticancer Study :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : Cell viability assays were performed on several cancer types.

- Results : The compound induced apoptosis and reduced cell viability significantly in treated cells compared to controls.

- : Further investigation into its mechanism could lead to novel cancer therapies .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHO | Antimicrobial, anticancer properties |

| 4-Phenylbutanone | CHO | Less reactive; limited biological activity |

| α-Methylbenzylideneacetone | CHO | Used primarily in fragrance applications |

科学研究应用

Substrate for Glutathione Transferase

3-Methyl-4-phenyl-3-buten-2-one acts primarily as a substrate for the enzyme glutathione transferase (GST). GST plays a crucial role in detoxification processes by facilitating the conjugation of glutathione to reactive intermediates, thus protecting cells from oxidative stress. This interaction suggests potential therapeutic applications in mitigating oxidative damage and enhancing cellular protection against toxins.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In a study evaluating its efficacy against bacterial strains, significant inhibition was observed at higher concentrations, particularly against Gram-positive bacteria. This suggests that this compound could serve as a natural antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve modulation of oxidative stress pathways and induction of cell cycle arrest.

Antimicrobial Activity Study

- Objective : Evaluate the antimicrobial efficacy of this compound.

- Methodology : Various concentrations were tested against bacterial strains.

- Results : Significant inhibition was observed at higher concentrations, particularly against Gram-positive bacteria. This study indicates the compound's promise as a natural antimicrobial agent.

Anticancer Study

- Objective : Assess cytotoxic effects on cancer cell lines.

- Methodology : Cell viability assays were performed on several cancer types.

- Results : The compound induced apoptosis and significantly reduced cell viability in treated cells compared to controls, highlighting its potential for further investigation as a cancer therapy.

Industrial Applications

The preparation methods for synthesizing this compound have been optimized for industrial production. These methods emphasize simplicity and high purity yields, making the compound suitable for various applications in the chemical industry, including its use as an intermediate in pharmaceutical synthesis and as a flavoring agent due to its pleasant odor profile .

属性

IUPAC Name |

3-methyl-4-phenylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJFBHBDOAIIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062050 | |

| Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1901-26-4 | |

| Record name | 3-Methyl-4-phenyl-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1901-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has 3-Methyl-4-phenyl-3-buten-2-one been explored in any biological applications?

A2: Yes, this compound has been investigated as a model substrate for bioreduction reactions. [] Specifically, researchers have explored the use of whole-cell biocatalysts, such as yeast strains, to reduce the compound into chiral alcohols. These optically active alcohols are valuable building blocks for synthesizing chiral drugs and natural products. [] The study found that the stereoselectivity of the bioreduction was influenced by the steric and electronic properties of the substituents on the this compound molecule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。